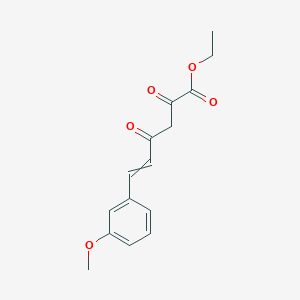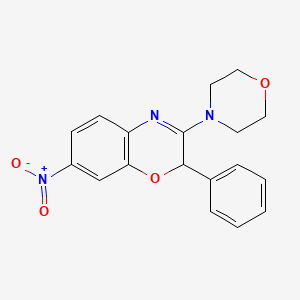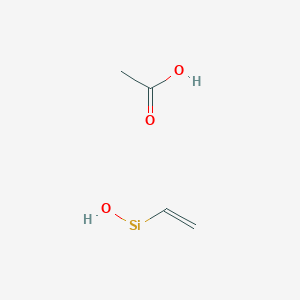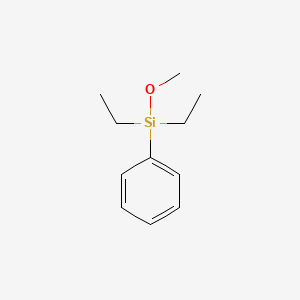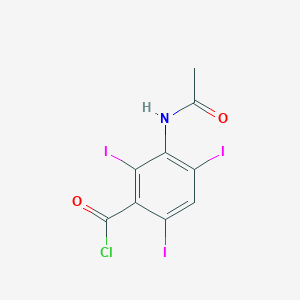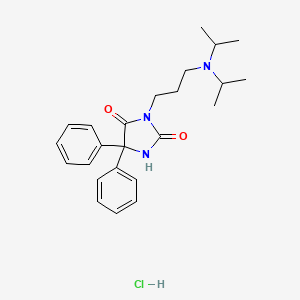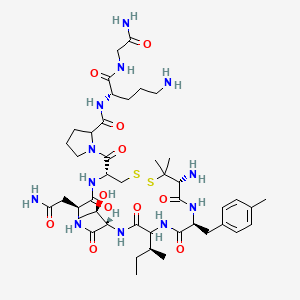
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a cyclic nonapeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. The synthetic analog, Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-, has been designed to mimic the effects of natural oxytocin while potentially offering enhanced stability or specificity for certain applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed. Quality control measures, including mass spectrometry and amino acid analysis, ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides, which may have different biological activities.
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction.
Substitution reactions: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as various analogs with substituted amino acids. These products can have different biological activities and stability profiles .
Applications De Recherche Scientifique
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Mécanisme D'action
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. This leads to an increase in intracellular calcium levels, which triggers various cellular responses, including muscle contraction and neurotransmitter release. The primary molecular targets are the oxytocin receptors located in the uterus, mammary glands, and brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: Another cyclic nonapeptide hormone with similar structure and functions, primarily involved in water retention and blood pressure regulation.
Demoxytocin: A synthetic analog of oxytocin with enhanced stability and potency.
Carbetocin: A long-acting synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Uniqueness
Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is unique due to its specific amino acid substitutions, which may confer enhanced stability, receptor specificity, or altered biological activity compared to natural oxytocin and other analogs. These modifications can make it a valuable tool for research and therapeutic applications .
Propriétés
Numéro CAS |
106128-84-1 |
|---|---|
Formule moléculaire |
C44H70N12O11S2 |
Poids moléculaire |
1007.2 g/mol |
Nom IUPAC |
N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H70N12O11S2/c1-7-23(3)33-40(64)55-34(24(4)57)41(65)51-28(19-31(46)58)37(61)53-29(43(67)56-17-9-11-30(56)39(63)50-26(10-8-16-45)36(60)49-20-32(47)59)21-68-69-44(5,6)35(48)42(66)52-27(38(62)54-33)18-25-14-12-22(2)13-15-25/h12-15,23-24,26-30,33-35,57H,7-11,16-21,45,48H2,1-6H3,(H2,46,58)(H2,47,59)(H,49,60)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,62)(H,55,64)/t23-,24+,26-,27-,28-,29-,30?,33?,34-,35+/m0/s1 |
Clé InChI |
BBVOEYWBXSEVSR-VEIIYQESSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
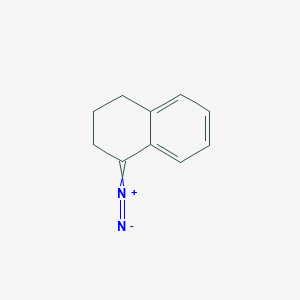
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
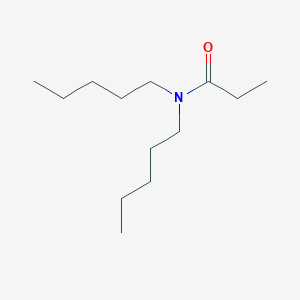
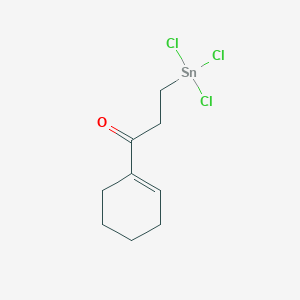
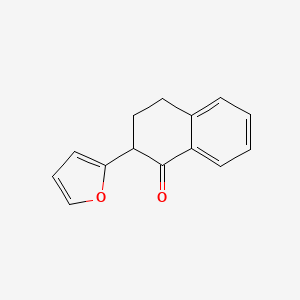
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
